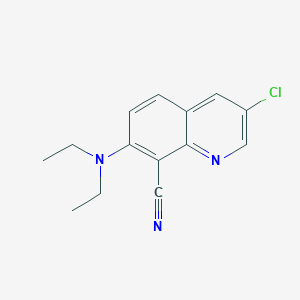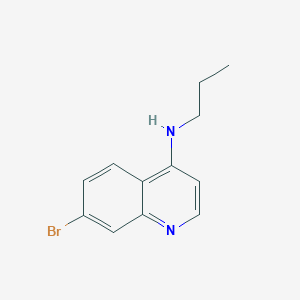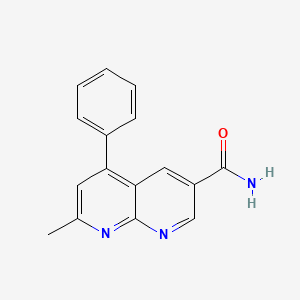![molecular formula C16H15N3O B11855165 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one CAS No. 820233-58-7](/img/structure/B11855165.png)
3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-cyclobutyl-4-phényl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one est un composé hétérocyclique appartenant à la famille des pyrazolopyridines. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-cyclobutyl-4-phényl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one peut être réalisée par diverses voies de synthèse. Une méthode courante implique l'annulation oxydante [3 + 3] des énals avec des pyrazol-5-amines dans des conditions catalysées par des carbènes N-hétérocycliques . Cette réaction est connue pour ses conditions douces, son large éventail de substrats et sa capacité d'adaptation à l'échelle.
Une autre méthode implique l'alkylation/cyclisation de type Friedel-Crafts de 5-aminopyrazoles avec des α,β-insaturés 2-acyl imidazoles, catalysée par des complexes Rh(III) chiraux au niveau du métal . Cette méthode offre des rendements élevés et une excellente énantiosélectivité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées. La synthèse à grande échelle de dérivés similaires de la pyrazolopyridine suggère que les procédés à écoulement continu et les méthodes catalytiques pourraient être adaptés à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La 3-cyclobutyl-4-phényl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution nucléophile et électrophile, conduisant à divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les agents acylants sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.
Applications de la recherche scientifique
La 3-cyclobutyl-4-phényl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 3-cyclobutyl-4-phényl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur enzymatique ou un modulateur de récepteurs, affectant divers processus biochimiques. Des études détaillées sur ses cibles moléculaires et ses voies sont en cours .
Applications De Recherche Scientifique
3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Composés similaires
1H-pyrazolo[3,4-b]pyridine : Un composé étroitement apparenté présentant des caractéristiques structurales similaires.
Pyrazolo[3,4-b]pyridin-6-ones chirales : Ces composés partagent le noyau pyrazolopyridine et présentent des propriétés chimiques similaires.
Unicité
La 3-cyclobutyl-4-phényl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one est unique en raison de ses substituants cyclobutyle et phényle spécifiques, qui peuvent conférer des activités biologiques et une réactivité chimique distinctes par rapport à d'autres dérivés de la pyrazolopyridine.
Propriétés
Numéro CAS |
820233-58-7 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
3-cyclobutyl-4-phenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C16H15N3O/c20-13-9-12(10-5-2-1-3-6-10)14-15(11-7-4-8-11)18-19-16(14)17-13/h1-3,5-6,9,11H,4,7-8H2,(H2,17,18,19,20) |
Clé InChI |
RQGVSKRLRQZGIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=C3C(=CC(=O)NC3=NN2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)

![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)








![1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11855156.png)

